molecular formula C16H37ClNO4+ B15088213 Perchloric acid; tetrabutylammonium ion

Perchloric acid; tetrabutylammonium ion

Katalognummer: B15088213
Molekulargewicht: 342.9 g/mol
InChI-Schlüssel: KBLZDCFTQSIIOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Perchloric acid; tetrabutylammonium ion is a compound that combines perchloric acid (HClO4) with the tetrabutylammonium ion (C16H36N+). This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and industry. The combination of perchloric acid, a strong acid, with the tetrabutylammonium ion, a quaternary ammonium ion, results in a compound with interesting thermal and ionic conductivity properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of perchloric acid; tetrabutylammonium ion typically involves the reaction of perchloric acid with tetrabutylammonium hydroxide or tetrabutylammonium chloride. The reaction is usually carried out in an organic solvent such as chloroform or acetonitrile. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The use of automated systems and controlled environments ensures the safety and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Perchloric acid; tetrabutylammonium ion undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized products, while substitution reactions can result in the formation of new organic compounds .

Wirkmechanismus

The mechanism of action of perchloric acid; tetrabutylammonium ion involves its ability to act as an ion-pair reagent. The tetrabutylammonium ion interacts with various molecular targets, including ion channels and transporters, affecting their function and activity. The perchlorate ion, due to its strong oxidizing properties, can participate in redox reactions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to perchloric acid; tetrabutylammonium ion include:

Uniqueness

This compound is unique due to its combination of strong acidic and quaternary ammonium properties. This combination results in distinct thermal and ionic conductivity characteristics, making it valuable in various scientific and industrial applications .

Eigenschaften

Molekularformel

C16H37ClNO4+

Molekulargewicht

342.9 g/mol

IUPAC-Name

perchloric acid;tetrabutylazanium

InChI

InChI=1S/C16H36N.ClHO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;

InChI-Schlüssel

KBLZDCFTQSIIOH-UHFFFAOYSA-N

Kanonische SMILES

CCCC[N+](CCCC)(CCCC)CCCC.OCl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.